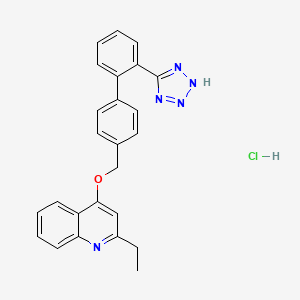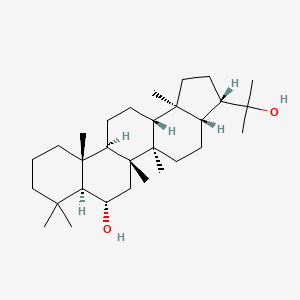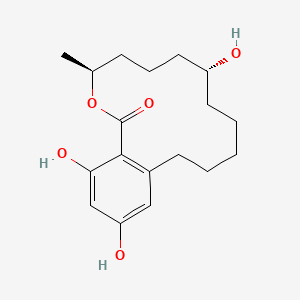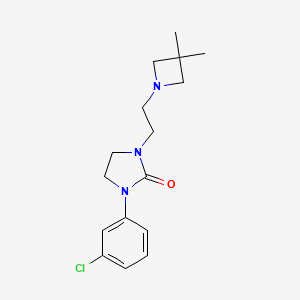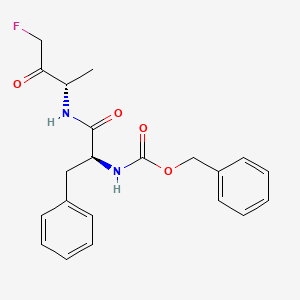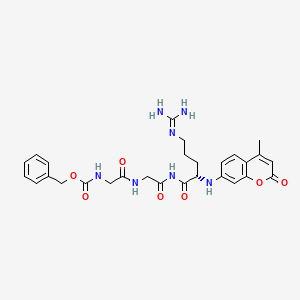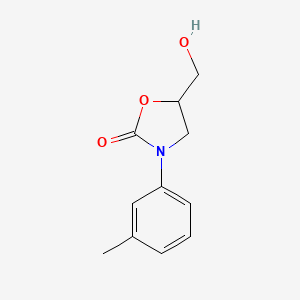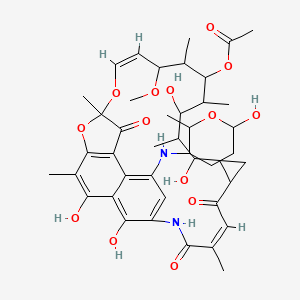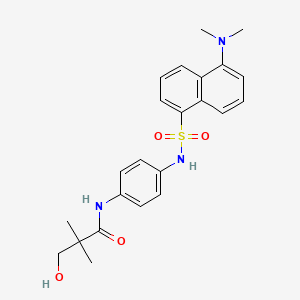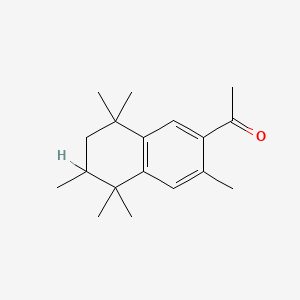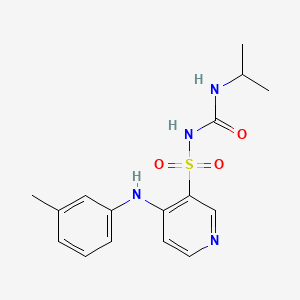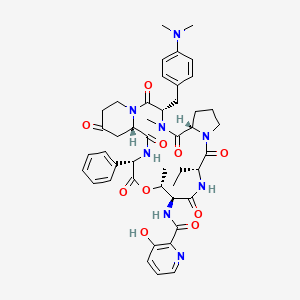
Mikamycin B
Overview
Description
Mechanism of Action
Target of Action
Mikamycin B, also known as Pristinamycin IA, is a cycle-peptidic macrolactone antibiotic . It primarily targets P-glycoprotein , a protein that pumps foreign substances out of cells . This protein plays a crucial role in the body’s defense mechanism against potentially harmful compounds .
Mode of Action
This compound acts as a substrate for P-glycoprotein and inhibits its function . By doing so, it prevents the expulsion of certain therapeutic agents from the cells, thereby enhancing their effectiveness .
Biochemical Pathways
This compound is part of a complex of synergistic compounds that exhibit marked antimicrobial activity against Gram-positive bacteria . The antibiotics in this group, including this compound, work together to inhibit protein synthesis, a vital process for bacterial growth and survival .
Pharmacokinetics
As a substrate of p-glycoprotein, it is likely to be affected by factors that influence the activity of this protein .
Result of Action
The primary result of this compound’s action is its antimicrobial activity against Gram-positive bacteria . By inhibiting protein synthesis, it prevents these bacteria from growing and reproducing, thereby helping to control infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its effectiveness due to the synergistic action of these compounds . .
Biochemical Analysis
Biochemical Properties
Mikamycin B plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with P-glycoprotein, where this compound acts as a substrate and inhibitor, thereby affecting the efflux of other compounds from cells . Additionally, this compound inhibits the function of ribosomes by binding to the peptidyl transferase center, which is crucial for protein synthesis . This interaction disrupts the elongation phase of translation, leading to the inhibition of bacterial growth.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the ribosome, leading to cell death . In eukaryotic cells, this compound has been shown to affect mitochondrial protein synthesis and respiration, which can lead to altered cellular metabolism . Additionally, this compound can influence cell signaling pathways and gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ribosomal peptidyl transferase center, where it inhibits the formation of peptide bonds during protein synthesis . This binding interaction prevents the elongation of the nascent peptide chain, effectively halting translation and leading to bacterial cell death. This compound also interacts with P-glycoprotein, inhibiting its function and affecting the transport of other compounds across the cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable at room temperature but can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antibacterial activity, although the development of resistance can occur with prolonged use . Additionally, the stability of this compound can be influenced by factors such as pH and temperature, which can affect its efficacy in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where increasing the dosage beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antibacterial activity. It interacts with enzymes such as lactonase, which catalyzes the hydrolysis of the lactone linkage in this compound . This interaction is crucial for the activation and degradation of this compound, affecting its overall efficacy and stability. Additionally, this compound can influence metabolic flux and metabolite levels by inhibiting protein synthesis and altering cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. P-glycoprotein plays a significant role in the efflux of this compound from cells, affecting its intracellular concentration and distribution . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its antibacterial effects . The distribution of this compound is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It primarily localizes to the ribosomes, where it inhibits protein synthesis by binding to the peptidyl transferase center . Additionally, this compound can localize to mitochondria in eukaryotic cells, affecting mitochondrial protein synthesis and respiration . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mikamycin B is produced by the bacterium Streptomyces mitakaensis. The preparation involves the fermentation of this bacterium, followed by extraction and purification processes . The purification procedure includes ammonium sulfate precipitation followed by chromatography on columns of calcium phosphate-cellulose, DEAE-cellulose, and Sephadex .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces mitakaensis. The fermentation broth is then subjected to a series of extraction and purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Mikamycin B undergoes hydrolysis reactions, particularly the hydrolysis of its lactone linkage .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using cell-free preparations of Streptomyces mitakaensis or purified this compound lactonase .
Major Products: The primary product of the hydrolysis of this compound is this compound acid .
Scientific Research Applications
Mikamycin B has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: It is used to investigate the effects of antibiotics on bacterial protein synthesis.
Industry: It is used as a feed additive to promote growth and prevent infections in livestock.
Comparison with Similar Compounds
Mikamycin B is closely related to several other antibiotics, including:
- Ostreogrycin
- Streptogramin
- Vernamycin
- Pristinamycin
- Virginiamycin
These compounds share similar structures and mechanisms of action but differ in their specific antimicrobial spectra and potency . This compound is unique in its potent activity against Gram-positive bacteria and its ability to act synergistically with other antibiotics in the streptogramin group .
Properties
IUPAC Name |
N-[3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCETJZBDTKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H54N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3131-03-1 | |
| Record name | Ostreogrycin B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mikamycin B targets the bacterial ribosome, specifically the 50S subunit, inhibiting protein synthesis. [, ] This inhibition ultimately leads to bacterial cell death.
A: While the provided research articles do not delve into the detailed spectroscopic data of this compound, they mention it as a depsipeptide antibiotic. [, ] For a detailed structural analysis, including molecular formula and weight, please refer to chemical databases like PubChem or ChemSpider.
A: Limited information is available on the material compatibility of this compound. Research primarily focuses on its stability during fermentation, where it is susceptible to degradation by the enzyme this compound lactonase. [, , ]
A: this compound itself does not possess catalytic properties. It acts as an inhibitor rather than a catalyst. Its primary application is as an antibacterial agent against Gram-positive bacteria. [, ]
ANone: The provided articles do not mention the use of computational chemistry or modeling techniques for this compound.
A: While specific SAR studies are not detailed in these articles, research suggests that the lactone ring of this compound is crucial for its activity. Hydrolysis of this ring by this compound lactonase leads to inactivation of the antibiotic. [, ]
ANone: The provided articles do not offer information on SHE regulations or risk management specific to this compound. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and usage.
A: While the provided articles do not detail specific in vivo studies or clinical trials, they highlight this compound's efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [, ] This suggests its potential therapeutic value, warranting further investigation through in vivo and clinical studies.
A: Research points to the emergence of resistance to this compound in MRSA strains. [, ] Interestingly, some strains exhibit inducible resistance to macrolide-lincosamide-streptogramin B (MLS) antibiotics, including this compound, often mediated by plasmids. [, ] This highlights the complex interplay of resistance mechanisms and the potential for cross-resistance within this class of antibiotics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


